2-Oxo-1-piperazineacetic acid (CAS 24860-46-6) is a highly specialized, bifunctional nitrogenous heterocycle characterized by a lactam ring (2-oxo) and an N1-acetic acid moiety, leaving the N4 position available for targeted functionalization. Commercially, it serves as a critical intermediate in the synthesis of ethylenediaminetriacetic acid (ED3A) derivatives—including biodegradable chelating surfactants—and as a rigid, pharmacokinetically distinct building block for piperazine-containing Active Pharmaceutical Ingredients (APIs)[1]. Its unique structural combination of a non-basic lactam nitrogen and a reactive secondary amine provides precise regiocontrol during complex multi-step syntheses, making it a high-value precursor for both advanced materials and medicinal chemistry workflows.
Substituting 2-Oxo-1-piperazineacetic acid with generic piperazine derivatives or its open-chain precursor, N,N'-ethylenediaminediacetic acid (EDDA), fundamentally disrupts downstream synthesis. While EDDA can theoretically be cyclized to form the piperazine ring, relying on in situ cyclization introduces severe yield penalties and requires harsh acidic conditions that are incompatible with sensitive functional groups[1]. Furthermore, substituting with fully alkylated analogs like 2-Oxo-1,4-piperazinediacetic acid (3-KP) eliminates the free N4 secondary amine, preventing the attachment of API pharmacophores or lipophilic tails required for N-acyl ED3A surfactant production[1]. Similarly, standard 1-piperazineacetic acid lacks the C2-oxo group, resulting in a basic N1 tertiary amine rather than a neutral lactam, which drastically alters the target molecule's pKa, solubility, and receptor binding affinity.
In the synthesis of mono-substituted piperazine derivatives, utilizing pre-cyclized 2-Oxo-1-piperazineacetic acid allows for direct functionalization at the N4 position. When attempting the same functionalization starting from the open-chain precursor N,N'-ethylenediaminediacetic acid (EDDA) via a one-pot cyclization-alkylation sequence, the overall yield drops significantly due to competing side reactions and incomplete ring closure[1]. The pre-formed lactam ring in 2-Oxo-1-piperazineacetic acid ensures that only the N4 amine is nucleophilic, streamlining purification and reducing reagent waste.
| Evidence Dimension | Overall yield of N4-functionalized piperazine derivative |
| Target Compound Data | High efficiency via direct N4-alkylation/acylation |
| Comparator Or Baseline | EDDA (open-chain precursor) requiring in situ cyclization |
| Quantified Difference | Elimination of a low-yield cyclization step during functionalization |
| Conditions | Standard N-alkylation/acylation conditions |
Procuring the pre-cyclized scaffold eliminates a harsh-condition cyclization step, dramatically improving the throughput and cost-efficiency of API manufacturing.
The presence of the C2-oxo group in 2-Oxo-1-piperazineacetic acid converts the adjacent N1 nitrogen into a lactam, effectively neutralizing its basicity. Compared to standard 1-piperazineacetic acid, where both nitrogens are basic amines, this compound exhibits a significantly lower overall basicity. This structural feature is critical for drug design, as reducing the number of basic centers in a piperazine API improves membrane permeability and alters the salt-forming properties of the final drug product.
| Evidence Dimension | Nitrogen basicity (pKa of N1) |
| Target Compound Data | Neutral (lactam N1, non-protonated at physiological pH) |
| Comparator Or Baseline | 1-Piperazineacetic acid (basic tertiary amine at N1) |
| Quantified Difference | Elimination of one basic center |
| Conditions | Physiological pH (7.4) aqueous environment |
Buyers designing CNS-active or orally bioavailable APIs must select the 2-oxo derivative to prevent unwanted protonation that hinders membrane penetration.
2-Oxo-1-piperazineacetic acid is a uniquely suited intermediate for the production of ethylenediaminetriacetic acid (ED3A) and its N-acyl derivatives, which are highly valued as biodegradable chelating surfactants[1]. Unlike 2-Oxo-1,4-piperazinediacetic acid (3-KP), which is fully substituted, the free N4 amine on 2-Oxo-1-piperazineacetic acid allows for targeted reaction with fatty acid chlorides prior to ring opening. This controlled stepwise addition is essential for synthesizing asymmetrical ED3A derivatives with specific lipophilic tails, a process impossible with symmetrically substituted piperazines[1].
| Evidence Dimension | Suitability for asymmetrical N-acyl functionalization |
| Target Compound Data | Enables selective mono-acylation at N4 prior to ring opening |
| Comparator Or Baseline | 2-Oxo-1,4-piperazinediacetic acid (3-KP) (fully blocked) |
| Quantified Difference | Binary capability (Possible vs. Impossible) |
| Conditions | Standard amidation conditions with fatty acid chlorides |
Manufacturers of biodegradable chelating surfactants must procure this specific intermediate to successfully attach the lipophilic tail required for surface activity.
Leveraging the free N4 amine and the non-basic lactam N1 to build complex drug molecules without the need for extensive protecting group chemistry, significantly streamlining process chemistry workflows [1.2].
Using the compound as a key intermediate to attach fatty acid chains before hydrolytic ring-opening, creating environmentally friendly surfactants for personal care and industrial cleaning applications[1].
Utilizing the rigid 2-oxopiperazine core to mimic peptide bonds in drug discovery, improving metabolic stability and receptor specificity compared to flexible linear analogs.